2-[But-3-ynyl(methyl)amino]acetic acid;2,2,2-trifluoroacetic acid
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Overview
Description
2-[But-3-ynyl(methyl)amino]acetic acid;2,2,2-trifluoroacetic acid is a versatile chemical compound known for its unique properties and potential applications in various scientific fields. This compound is characterized by the presence of a but-3-ynyl group, a methylamino group, and a trifluoroacetic acid moiety, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[But-3-ynyl(methyl)amino]acetic acid;2,2,2-trifluoroacetic acid typically involves multi-step organic reactions. One common method includes the alkylation of methylamine with but-3-ynyl bromide, followed by the introduction of the acetic acid group through a carboxylation reaction. The final step involves the addition of trifluoroacetic acid to the intermediate product. The reaction conditions often require the use of organic solvents, controlled temperatures, and catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall yield. Industrial methods also emphasize the importance of purification techniques such as distillation and crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[But-3-ynyl(methyl)amino]acetic acid;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[But-3-ynyl(methyl)amino]acetic acid;2,2,2-trifluoroacetic acid finds applications in several scientific research fields:
Chemistry: Used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[But-3-ynyl(methyl)amino]acetic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes. The trifluoroacetic acid moiety is known to enhance the compound’s stability and bioavailability, making it a valuable tool in drug development and biochemical research .
Comparison with Similar Compounds
Similar Compounds
2-[But-3-ynyl(methyl)amino]propanoic acid: Similar structure but with a propanoic acid group instead of acetic acid.
2-[But-3-ynyl(methyl)amino]butanoic acid: Contains a butanoic acid group, leading to different chemical properties and reactivity.
2-[But-3-ynyl(methyl)amino]pentanoic acid: Features a pentanoic acid group, which affects its solubility and interaction with other molecules.
Uniqueness
2-[But-3-ynyl(methyl)amino]acetic acid;2,2,2-trifluoroacetic acid stands out due to the presence of the trifluoroacetic acid moiety, which imparts unique chemical properties such as increased acidity and stability. This makes the compound particularly useful in applications requiring robust and stable chemical entities .
Properties
IUPAC Name |
2-[but-3-ynyl(methyl)amino]acetic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.C2HF3O2/c1-3-4-5-8(2)6-7(9)10;3-2(4,5)1(6)7/h1H,4-6H2,2H3,(H,9,10);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAXDECUCGOFGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#C)CC(=O)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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